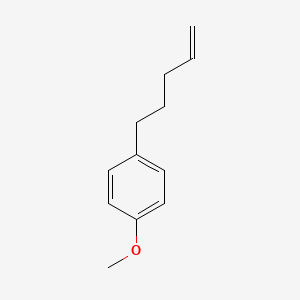

5-(4-Methoxyphenyl)-1-pentene

Description

Compound Overview and Classification

5-(4-Methoxyphenyl)-1-pentene is classified as an alkenyl aromatic compound, specifically belonging to the broader category of methoxylated phenylalkenes. The compound exhibits the molecular formula C₁₂H₁₆O and possesses a molecular weight of 176.25 grams per mole. This classification stems from its structural composition, which incorporates both an aromatic benzene ring substituted with a methoxy group at the para position and a five-carbon aliphatic chain terminating in a double bond.

The compound's chemical classification places it within several important categories of organic molecules. As an aromatic ether, it contains the characteristic methoxy functional group (-OCH₃) attached to the benzene ring, which significantly influences its reactivity and physical properties. Simultaneously, its classification as an alkene is derived from the presence of the carbon-carbon double bond at the terminal position of the pentyl chain. This dual functionality makes it particularly valuable in synthetic chemistry, as it can participate in both aromatic substitution reactions and alkene addition reactions.

The compound demonstrates typical characteristics of substituted alkenes, including susceptibility to oxidation, polymerization, and various addition reactions. Its aromatic component contributes to enhanced stability through resonance effects, while the methoxy substituent provides both electron-donating properties and potential sites for further chemical modification. These combined features classify this compound as a versatile synthetic intermediate with applications spanning multiple fields of chemistry.

Table 1: Chemical Classification of this compound

| Classification Category | Specific Type | Key Features |

|---|---|---|

| Primary Classification | Alkenyl Aromatic Compound | Contains both aromatic ring and alkene functionality |

| Functional Group Classification | Aromatic Ether | Methoxy group attached to benzene ring |

| Structural Classification | Substituted Alkene | Terminal double bond in five-carbon chain |

| Chemical Family | Methoxylated Phenylalkenes | Para-methoxyphenyl substituent |

| Reactivity Classification | Bifunctional Organic Compound | Multiple reactive sites for synthetic manipulation |

Historical Context and Discovery

The development and discovery of this compound can be traced to advances in aromatic chemistry and alkene synthesis methodologies that emerged throughout the twentieth century. While specific historical records of its initial synthesis are not extensively documented in the available literature, the compound represents part of a broader family of methoxylated aromatic compounds that gained prominence following the development of efficient methods for aromatic ether synthesis.

The compound's creation is closely linked to the evolution of cross-coupling reactions in organic chemistry, particularly the development of palladium-catalyzed processes that revolutionized carbon-carbon bond formation. The Suzuki-Miyaura coupling reaction, which has become one of the most prevalent methods for synthesizing this compound, was developed in the 1970s and 1980s, providing chemists with powerful tools for constructing complex aromatic-aliphatic hybrid molecules.

Historical development of related methoxyphenyl compounds can be traced to early investigations of anisole derivatives and their synthetic applications. The systematic study of para-methoxystyrene and related compounds, which share structural similarities with this compound, provided foundational knowledge that enabled the synthesis of more complex derivatives. These early investigations established the fundamental reactivity patterns and synthetic approaches that would later be applied to the synthesis of extended chain analogs.

The compound's emergence as a research target reflects the growing interest in bifunctional molecules that could serve as versatile synthetic intermediates. The ability to combine aromatic and aliphatic functionalities in a single molecule opened new possibilities for creating complex molecular architectures through sequential or simultaneous reactions at different functional sites.

Significance in Organic Chemistry

This compound holds considerable significance in organic chemistry due to its unique combination of functional groups and its versatility as a synthetic intermediate. The compound serves as a valuable building block in the construction of more complex molecules, particularly in pharmaceutical and materials science applications. Its bifunctional nature allows for selective reactions at either the aromatic ring or the alkene terminus, providing chemists with strategic flexibility in synthetic planning.

The compound's significance extends to its role in enzyme inhibition studies, where it has demonstrated potential as a bioactive molecule. Research has indicated that this compound may act as an enzyme inhibitor by binding to active sites, thereby preventing substrate interaction and subsequent catalytic activity. This mechanism of action has garnered attention for potential therapeutic applications, including anti-inflammatory and anticancer effects.

In synthetic methodology development, the compound serves as a model substrate for testing new reaction conditions and catalytic systems. Its well-defined structure and predictable reactivity make it an excellent candidate for optimizing reaction parameters in cross-coupling reactions, oxidation processes, and polymerization studies. The compound's ability to undergo various chemical transformations while maintaining structural integrity has made it valuable for mechanistic studies and methodology validation.

The compound's importance in materials science stems from its potential for polymerization and incorporation into polymer systems. The terminal alkene functionality provides sites for radical polymerization, while the aromatic methoxy group can influence the physical properties of resulting materials. This dual functionality has attracted interest for developing specialized polymers with tailored properties for specific applications.

Table 2: Applications and Significance of this compound

| Application Area | Specific Use | Significance Level | Research Status |

|---|---|---|---|

| Synthetic Chemistry | Cross-coupling Substrate | High | Well-established |

| Pharmaceutical Research | Enzyme Inhibition Studies | Moderate | Ongoing investigation |

| Materials Science | Polymer Synthesis | Moderate | Developing field |

| Methodology Development | Model Compound | High | Continuous use |

| Biomedical Research | Anti-inflammatory Studies | Emerging | Early-stage research |

Chemical Identity and Nomenclature

The chemical identity of this compound is established through multiple standardized naming systems and structural identifiers that provide unambiguous characterization of the molecule. The compound's International Union of Pure and Applied Chemistry name is 1-methoxy-4-(4-pentenyl)benzene, which systematically describes the structural arrangement of functional groups. This nomenclature follows standard organic chemistry naming conventions, identifying the methoxy-substituted benzene ring as the core structure with a 4-pentenyl substituent.

The compound is registered under Chemical Abstracts Service number 51125-16-7, providing a unique identifier for database searches and regulatory purposes. Additional identifiers include the Molecular Formula Data File number MFCD11553797 and various synonyms that reflect different naming approaches. The International Chemical Identifier string provides a standardized representation: InChI=1S/C12H16O/c1-3-4-5-6-11-7-9-12(13-2)10-8-11/h3,7-10H,1,4-6H2,2H3.

Structural representation through Simplified Molecular Input Line Entry System notation appears as C=CCCCC1=CC=C(OC)C=C1, which concisely encodes the molecular connectivity. This notation system enables computational analysis and database searching while providing a text-based representation of the three-dimensional molecular structure.

The compound's molecular architecture consists of twelve carbon atoms, sixteen hydrogen atoms, and one oxygen atom, arranged to form a linear pentene chain attached to a para-methoxybenzene ring. The molecular weight of 176.25 grams per mole reflects the combined atomic masses of all constituent atoms. The compound exists as a clear, colorless oil under standard conditions, indicating its physical state and appearance.

Table 3: Chemical Identifiers and Properties of this compound

| Identifier Type | Value | Standard/Authority |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | 1-methoxy-4-(4-pentenyl)benzene | International Union of Pure and Applied Chemistry |

| Chemical Abstracts Service Number | 51125-16-7 | Chemical Abstracts Service |

| Molecular Formula Data File Number | MFCD11553797 | Molecular Design Limited |

| Molecular Formula | C₁₂H₁₆O | Standard chemical notation |

| Molecular Weight | 176.25 g/mol | Calculated from atomic masses |

| International Chemical Identifier Key | QFPRTDCGJORSPG-UHFFFAOYSA-N | International Chemical Identifier |

| Simplified Molecular Input Line Entry System | C=CCCCC1=CC=C(OC)C=C1 | Simplified Molecular Input Line Entry System |

| Physical State | Clear, colorless oil | Experimental observation |

Properties

IUPAC Name |

1-methoxy-4-pent-4-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-3-4-5-6-11-7-9-12(13-2)10-8-11/h3,7-10H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPRTDCGJORSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50539234 | |

| Record name | 1-Methoxy-4-(pent-4-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51125-16-7 | |

| Record name | 1-Methoxy-4-(4-penten-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51125-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-4-(pent-4-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-1-pentene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The Suzuki–Miyaura coupling reaction is favored due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1-pentene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-1-pentene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1-pentene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Physical Properties

Key Observations :

- Core Structure : Unlike indole/imidazole derivatives, this compound lacks a heterocyclic ring, which may reduce its binding affinity to enzyme active sites .

- Functional Groups : The 4-methoxyphenyl group is conserved across analogs, suggesting shared electronic properties. However, substituent positioning (e.g., terminal vs. internal alkene) impacts reactivity and solubility .

Table 2: Inhibitory Activity Against ALOX15

Discussion :

- Indole vs. Imidazole : The indole derivative exhibits 6-fold higher potency than the imidazole analog due to stronger hydrophobic and π-π interactions with ALOX15’s substrate-binding pocket . Molecular dynamics simulations confirm that indole’s planar structure stabilizes enzyme-inhibitor complexes .

Key Insights :

- Heterocycle Synthesis : Indole and imidazole derivatives require multi-step condensation or cyclization, whereas this compound may be synthesized via simpler alkene functionalization .

- Reactivity : The terminal alkene in this compound is prone to electrophilic addition, contrasting with the stability of aromatic heterocycles .

Biological Activity

5-(4-Methoxyphenyl)-1-pentene, an organic compound with the chemical formula and CAS number 51125-16-7, has garnered attention for its potential biological activities. This article explores its biochemical interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxyphenyl group attached to a pentene chain. This structure allows it to participate in various biochemical reactions, particularly those involving enzyme interactions. The compound is synthesized primarily through methods such as the Suzuki–Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds efficiently.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit lipoxygenases (LOXs), which are crucial in inflammatory processes and leukotriene biosynthesis. This inhibition can affect pathways involved in inflammation and cancer progression.

Enzyme Interactions

- Lipoxygenases : Inhibition of LOXs can lead to reduced production of pro-inflammatory mediators.

- TRPA1 and TRPM8 Channels : Research indicates that this compound may modulate the activity of transient receptor potential (TRP) channels, which are involved in pain perception and sensory signaling .

Antimicrobial and Anti-inflammatory Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. Additionally, its anti-inflammatory effects have been noted in models simulating inflammatory conditions .

Case Study: Inhibition of Lipoxygenases

A study focused on the interaction between this compound and lipoxygenases revealed that the compound could significantly reduce enzyme activity in vitro. This finding supports its potential as a therapeutic agent for conditions characterized by excessive inflammation, such as asthma or rheumatoid arthritis.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally related compounds, such as:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 5-(4-Methoxyphenyl)-1H-indole | Substrate-selective inhibition | Binds to LOX active sites |

| 5-(4-Methoxyphenyl)-1H-imidazole | Varying inhibitory potency | Similar binding interactions |

These comparisons highlight the unique properties of this compound while underscoring its potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for 5-(4-Methoxyphenyl)-1-pentene, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling reactions between 4-methoxyphenyl precursors and alkenyl intermediates. For example, a multi-step approach may include:

Grignard Reaction : Reacting 4-methoxybenzyl chloride with magnesium to form the Grignard reagent, followed by addition to pentenyl halides.

Heck Coupling : Palladium-catalyzed cross-coupling of 4-methoxyphenylboronic acid with 1-pentene derivatives under inert atmosphere .

Yield optimization requires precise control of temperature (e.g., 60–80°C for Heck coupling), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 2–5 mol% Pd). Impurities like over-reduced byproducts (e.g., saturated alkanes) must be monitored via GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assign the methoxy group (δ ~3.8 ppm in ¹H NMR; δ ~55 ppm in ¹³C NMR) and alkene protons (δ 5.0–5.5 ppm, coupling constant J = 10–15 Hz for trans-configuration).

- IR Spectroscopy : Confirm C=C stretching (~1640 cm⁻¹) and aryl-O-CH₃ vibrations (~1250 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion [M⁺] at m/z 176.2 and fragmentation patterns (e.g., loss of CH₃O group, m/z 145) .

Q. How does the compound behave under oxidative or reductive conditions?

- Methodological Answer :

- Oxidation : The alkene moiety may form epoxides (e.g., using m-CPBA) or undergo cleavage to ketones (e.g., ozonolysis). The methoxy group is generally stable under mild conditions but may demethylate under strong acidic/oxidative environments (e.g., BBr₃) .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the alkene to a saturated pentane derivative, while selective reduction of other functional groups (e.g., ketones) requires NaBH₄ or LiAlH₄ .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors, as the compound may irritate respiratory systems.

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent polymerization or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Discrepancies often arise from differences in solvent polarity, trace impurities (e.g., peroxides in ethers), or catalyst deactivation. To address this:

Reproduce Key Experiments : Use standardized reagents (e.g., freshly distilled THF) and inert atmospheres.

Advanced Analytics : Employ HPLC to quantify byproducts or DFT calculations to predict reaction pathways.

For instance, conflicting oxidation yields may stem from residual moisture affecting m-CPBA efficiency .

Q. What computational strategies are suitable for predicting the compound’s physicochemical properties?

- Methodological Answer :

- Quantum Mechanics (QM) : Optimize geometry at the B3LYP/6-31G* level to calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior.

- ADMET Prediction : Tools like SwissADME can estimate logP (~2.8) and aqueous solubility for biological studies .

Q. How can researchers design experiments to explore the compound’s potential as a bioactive scaffold?

- Methodological Answer :

Derivatization : Introduce pharmacophores (e.g., sulfonyl groups) at the alkene or methoxy positions via click chemistry or SNAr reactions.

In Vitro Screening : Test against target enzymes (e.g., kinases) using fluorescence-based assays.

SAR Analysis : Correlate substituent effects (e.g., electron-donating/-withdrawing groups) with bioactivity.

Reference analogues like 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)pyrazole show antimicrobial activity, suggesting a viable starting point .

Q. What challenges arise in purifying this compound, and how can they be mitigated?

- Methodological Answer :

- Challenge : Co-elution of structurally similar byproducts (e.g., regioisomers or diastereomers).

- Solution : Use orthogonal techniques:

- Flash Chromatography : Gradient elution with hexane/ethyl acetate (95:5 to 80:20).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.

- Prep-HPLC : C18 columns with acetonitrile/water mobile phases for high-resolution separation .

Tables for Key Data

Q. Table 1: Spectroscopic Reference Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 5.2 (m, 2H, CH₂=CH), 3.8 (s, 3H, OCH₃) | |

| ¹³C NMR | δ 55.2 (OCH₃), 128.5 (C=C) | |

| EI-MS | [M⁺] m/z 176.2, base peak m/z 145 |

Q. Table 2: Reaction Optimization Parameters

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑ Yield by 20% |

| Catalyst Loading | 2–5 mol% Pd | Prevents over-reduction |

| Solvent | Anhydrous DMF | Minimizes hydrolysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.